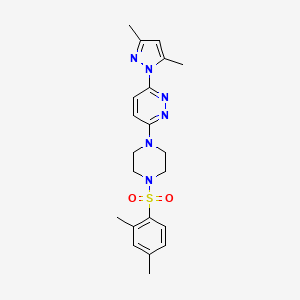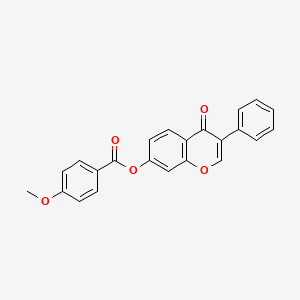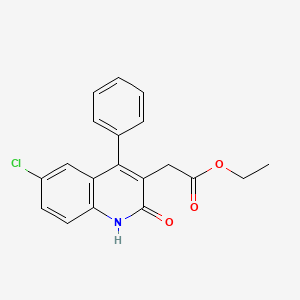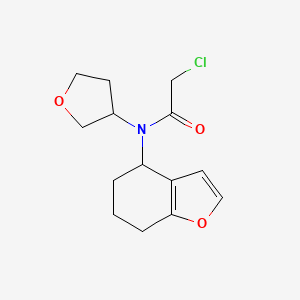
2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide, also known as OTBA, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. OTBA belongs to the class of benzofuran derivatives, which have been found to possess a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This may account for its anti-inflammatory and analgesic properties. 2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide has also been found to induce apoptosis in cancer cells, possibly through the activation of caspases.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide has been found to exhibit several biochemical and physiological effects. In animal studies, it has been reported to reduce inflammation and pain, as well as inhibit tumor growth. 2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide has also been found to protect against oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide in lab experiments is its relatively simple synthesis method. In addition, its potential therapeutic properties make it an attractive candidate for further study. However, one limitation of using 2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide is the lack of comprehensive studies on its safety profile and potential side effects.
Direcciones Futuras
There are several potential future directions for the study of 2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide and its potential side effects. Finally, the development of more efficient synthesis methods for 2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide could facilitate its use in future research.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide involves the reaction of 4-hydroxy-2-benzofuran-1-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with oxolane-3-amine to yield 2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide. The synthesis of 2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide has been reported in literature, and the compound can be obtained in good yields.
Aplicaciones Científicas De Investigación
2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been reported to possess anti-inflammatory, analgesic, and anti-cancer properties. In addition, 2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c15-8-14(17)16(10-4-6-18-9-10)12-2-1-3-13-11(12)5-7-19-13/h5,7,10,12H,1-4,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXPGMOIFRSUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)N(C3CCOC3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(oxolan-3-yl)-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2590937.png)
![2-(3,4-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2590938.png)
![1-[5-(Cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2590940.png)
![Methyl (E)-4-[4-(4-ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2590941.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590944.png)
![10,12-Bis(4-methoxyphenyl)-3,4,5,6,8,10-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2590947.png)
![4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2590948.png)
![N-(benzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2590949.png)
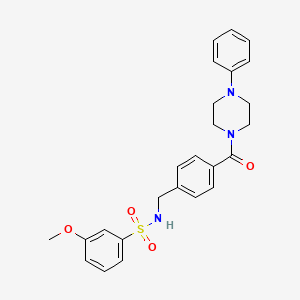
![(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride](/img/structure/B2590952.png)
![6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2590956.png)
